Product packaging for Cajanol(Cat. No.:CAS No. 61020-70-0)

Cajanol

Cat. No.: B190714
CAS No.: 61020-70-0
M. Wt: 316.3 g/mol
InChI Key: RYYWWFXWFMYKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cajanol is a natural isoflavone, primarily isolated from the roots of the Pigeonpea plant, Cajanus cajan (L.) Millsp. . This compound has garnered significant interest in biomedical research due to its promising biological activities, particularly in oncology and microbiology. In cancer research, this compound has demonstrated potent anti-proliferative effects and an ability to induce programmed cell death (apoptosis) in various human cancer cell lines. Studies on breast cancer cells (MCF-7) have shown that this compound inhibits cell growth in a time- and dose-dependent manner, arresting the cell cycle at the G2/M phase . Its mechanism involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential, activation of caspases-9 and -3, and modulation of Bcl-2 family proteins, culminating in a ROS-mediated mitochondrial pathway of apoptosis . Furthermore, this compound exhibits phytoestrogenic properties and has been associated with the activation of the estrogen receptor α (ERα)-dependent signaling pathway, showing potential for research in hormone-responsive cancers such as prostate cancer . It has also shown anti-metastatic potential in oral squamous cell carcinoma research by down-regulating markers associated with cancer invasion and proliferation . Beyond oncology, this compound possesses robust broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Its antibacterial mechanism is dual-faceted, involving damage to bacterial DNA and disruption of cellular membrane components . Researchers value this compound as a versatile natural compound for investigating new therapeutic strategies. It is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O6 B190714 Cajanol CAS No. 61020-70-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61020-70-0

Molecular Formula

C17H16O6

Molecular Weight

316.3 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O6/c1-21-10-6-13(19)16-15(7-10)23-8-12(17(16)20)11-4-3-9(18)5-14(11)22-2/h3-7,12,18-19H,8H2,1-2H3

InChI Key

RYYWWFXWFMYKJM-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O

Canonical SMILES

COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O

Other CAS No.

61020-70-0

Synonyms

5,4′-Dihydroxy-7,2′-dimethoxyisoflavanone;  2,3-Dihydro-5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

Origin of Product

United States

Methodologies for Cajanol Isolation and Purification in Research

Extraction Techniques from Natural Sources

Extraction is the initial step to isolate Cajanol from the plant matrix. Different approaches are employed depending on the plant part and desired efficiency.

Solvent-Based Extraction Approaches

Solvent extraction is a common method for isolating natural compounds like this compound. This involves using appropriate solvents to dissolve and separate this compound from the plant material.

Research has shown the use of ethanol-water mixtures for the extraction of this compound from crushed pigeon pea roots. A typical approach involves impregnating the crushed roots with an ethanol-water solution (e.g., 80:20, V/V) for a specific duration, often repeated multiple times. frontiersin.orgfrontiersin.org The resulting filtrate is then concentrated to obtain a crude extract. frontiersin.orgfrontiersin.org Another study on C. cajan seeds investigated acetone (B3395972), methanol (B129727), and 95% ethanol (B145695) as extraction solvents, with acetone and methanol showing antibacterial activity in the extracts, suggesting the presence of bioactive compounds like this compound. nih.gov

Advanced Extraction Technologies for Isoflavonoid (B1168493) Isolation

To improve efficiency, reduce solvent consumption, and decrease extraction time, advanced extraction techniques are being explored for isoflavonoids, including this compound. nih.govnih.gov

Ultrasound-assisted extraction (USAE) is one such advanced technique that has been optimized for the extraction of isoflavonoids, including this compound, from pigeon pea seeds. nih.govnih.govresearchgate.netmdpi.com This method utilizes ultrasound waves to enhance the release of compounds from the plant matrix. Studies have shown that USAE can provide a substantial increase in the yield of extracted isoflavonoids compared to conventional methods. nih.govnih.govmdpi.comresearchgate.net Optimal conditions for USAE of isoflavonoids from pigeon pea seeds have been determined, involving parameters such as extraction time, ultrasound frequency, and ethanol concentration in the solvent. nih.govnih.govmdpi.com For instance, optimal conditions in one study included an extraction time of around 39 minutes, a frequency of approximately 30 kHz, and an aqueous ethanol concentration of about 64% (v/v). nih.govnih.govmdpi.com

Other advanced techniques mentioned for flavonoid extraction from natural sources include microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and enzyme-assisted extraction. nih.govmdpi.comresearchgate.net Natural deep eutectic solvents (NADES) in conjunction with MAE have also been investigated for extracting phenolic compounds from C. cajan leaves, demonstrating good extractability for both polar and weak polar compounds. researchgate.net

Chromatographic and Other Separation Approaches for High Purity Isolation

Following extraction, various chromatographic and preparative methods are employed to purify this compound from the crude extract and achieve high purity for research purposes.

Column Chromatography

Column chromatography is a widely used technique for the separation and purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. microbenotes.comlibretexts.org It is often used as an initial purification step for crude extracts containing this compound.

In research, after initial solvent extraction and concentration, crude extracts containing this compound can be subjected to column chromatography. One method described involves separating a brown product obtained from ethyl acetate (B1210297) extraction using a resin column with water and ethanol as mobile phases. frontiersin.org The fraction eluted with 50% ethanol was retained for further purification. frontiersin.org Another study utilized a silica (B1680970) gel column with chloroform-methanol as the mobile phase to separate this compound from a specific fraction. frontiersin.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for separating, identifying, and quantifying compounds. researchgate.net It is frequently used in the purification of this compound to achieve high purity levels.

HPLC is often used in the later stages of purification after initial separation steps like column chromatography. researchgate.net Semi-pure fractions obtained from initial purification can be further refined using HPLC. researchgate.net HPLC-UV-DAD analysis has been used to separate and quantify this compound, along with other isoflavonoids like daidzein, genistein, and cajanin, from pigeon pea seed extracts. nih.govmdpi.com This technique allows for the monitoring of the purification process and the determination of the purity of the isolated this compound. frontiersin.org Research indicates that HPLC can achieve this compound purity greater than 98%. frontiersin.orgfrontiersin.org

Countercurrent Partition Chromatography and Other Preparative Methods

Countercurrent chromatography (CCC), also known as high-speed countercurrent chromatography (HSCCC), is a liquid-liquid chromatography technique that does not use a solid support. wikipedia.orgaocs.org It separates compounds based on their partitioning between two immiscible liquid phases. wikipedia.orgaocs.org While not as commonly cited for this compound specifically in the provided results, CCC is a preparative method used for the isolation and purification of natural products, including flavonoids. aocs.orgsciencepublishinggroup.comresearchgate.net Its advantages include high sample capacity and lower solvent consumption compared to some other methods. aocs.org

Biosynthesis and Metabolic Transformations of Cajanol

Enzymatic Pathways in Cajanol Biosynthesis

The biosynthesis of this compound in Cajanus cajan involves specific enzymatic steps within the isoflavonoid (B1168493) branch of the flavonoid pathway. kegg.jpgenome.jp

Precursor Compound Utilization and Intermediate Metabolites

The biosynthesis of flavonoids, including isoflavonoids like this compound, begins with the amino acid L-phenylalanine. mdpi.comnih.gov L-phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia (B1221849) lyase (PAL), a key enzyme at the branching point between primary and secondary metabolism. mdpi.com trans-Cinnamic acid is then further modified to produce p-coumaroyl-CoA, a central precursor for various phenolic compounds, including flavonoids, stilbenes, and coumarins. mdpi.com

In the flavonoid pathway, p-coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA. genome.jp This reaction is catalyzed by chalcone (B49325) synthase (CHS), the first committed enzyme in the flavonoid pathway, leading to the formation of a chalcone intermediate, such as naringenin (B18129) chalcone. genome.jpsemanticscholar.org Chalcones are then typically isomerized to flavanones, like naringenin, by chalcone isomerase (CHI). genome.jp

The conversion of flavanones to isoflavonoids involves a key enzymatic rearrangement of the carbon skeleton. This step is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 monooxygenase. IFS catalyzes a 2,3-aryl migration of the B-ring from the C-2 position to the C-3 position of the flavanone (B1672756) structure, yielding an isoflavone. Further modifications, such as hydroxylation and methylation, are then required to produce specific isoflavonoids like this compound. While the precise sequence and the specific enzymes directly converting a precursor isoflavone into this compound are not extensively detailed in the provided search results, it is established that this compound is an isoflavanone (B1217009) mdpi.comuni.lunih.gov, and formononetin, an isoflavone, has been suggested as a potential precursor to this compound in C. cajan. d-nb.infonih.gov

Identification and Characterization of Key Biosynthetic Enzymes

Key enzymes involved in the early stages of this compound biosynthesis, as part of the broader flavonoid and isoflavonoid pathways, include PAL and CHS. mdpi.comsemanticscholar.org PAL catalyzes the initial step converting L-phenylalanine to trans-cinnamic acid. mdpi.com CHS is responsible for the condensation of p-coumaroyl-CoA with malonyl-CoA to form chalcones. genome.jpsemanticscholar.org Isoflavone synthase (IFS) is crucial for the committed step leading to the isoflavone skeleton. While specific enzymes directly catalyzing the final steps to this compound have not been explicitly identified in the search results, the biosynthesis involves a series of enzymatic modifications of the core isoflavone structure.

Endophytic fungi residing within C. cajan have also been reported to produce this compound. mdpi.comscience.govnih.gov A novel endophyte, Hypocrea lixii, isolated from pigeon pea roots, was found to produce this compound in aqueous cultures. mdpi.comnih.govscilit.com This suggests that these endophytes possess the necessary enzymatic machinery for this compound biosynthesis, potentially offering an alternative source for its production. nih.gov

Metabolic Fates and Biotransformations in Biological Systems

This compound can undergo metabolic transformations in biological systems, affecting its activity and persistence. Biotransformation generally involves enzymatic processes that convert compounds into more water-soluble forms for excretion. mhmedical.com

Enzyme-Mediated Degradation and Conjugation Pathways

Biotransformation of xenobiotics and natural compounds often involves Phase I and Phase II metabolic reactions catalyzed by various enzymes. mhmedical.com Phase I reactions typically introduce or expose functional groups through oxidation, reduction, or hydrolysis. mhmedical.com Phase II reactions involve conjugation of the compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, glutathione, or amino acids, increasing their water solubility and facilitating excretion. mhmedical.com

While specific enzyme-mediated degradation or conjugation pathways for this compound are not explicitly detailed in the provided search results, its structure, possessing hydroxyl and methoxy (B1213986) groups uni.lu, suggests it could be a substrate for common metabolic enzymes. For example, flavonoids can undergo methylation, glycosylation, and prenylation reactions in plants. mdpi.com In mammalian systems, flavonoids are known to be metabolized by enzymes such as cytochrome P450 enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases, leading to the formation of glucuronide, sulfate, and methylated conjugates. The transport of conjugated metabolites, such as glutathione-conjugated compounds, is often mediated by transporter proteins like MRP1 (Multidrug Resistance Protein 1). Given that this compound can influence P-gp (ABCB1) expression researchgate.netfrontiersin.org, another ABC transporter, it is plausible that it or its metabolites could interact with or be substrates for other transporters involved in the efflux of conjugated compounds.

Further research is needed to fully elucidate the specific enzymatic degradation and conjugation pathways that this compound undergoes in various biological systems.

Data Table: Key Enzymes and Precursors in this compound Biosynthesis (Putative)

Enzyme NameReaction CatalyzedPrecursor/Substrate(s)Product(s)Role in this compound Biosynthesis (Putative)
Phenylalanine ammonia lyase (PAL)Conversion of L-phenylalanine to trans-cinnamic acid.L-Phenylalaninetrans-Cinnamic acidInitiates phenylpropanoid pathway
Chalcone synthase (CHS)Condensation of p-coumaroyl-CoA with malonyl-CoA.p-Coumaroyl-CoA, Malonyl-CoAChalcones (e.g., Naringenin chalcone)First committed step in flavonoid pathway
Chalcone isomerase (CHI)Isomerization of chalcones to flavanones.ChalconesFlavanones (e.g., Naringenin)Involved in flavonoid skeleton formation
Isoflavone synthase (IFS)2,3-aryl migration of the B-ring in flavanones to form isoflavones.FlavanonesIsoflavonesCommitted step to isoflavonoid pathway
(Putative modifying enzymes)Hydroxylation, methylation, or other modifications of isoflavones to form this compound.Isoflavones (e.g., Formononetin?)This compoundFinal steps in this compound formation

Data Table: In Vitro Cellular Effects Related to this compound Metabolism

Cell LineObserved Effect(s)Proposed Mechanism/Pathway InvolvedRelevant Metabolites/Interactions (if mentioned)
MCF-7 (Human breast cancer)Induction of apoptosis, cell cycle arrest (G2/M phase). nih.govresearchgate.netROS-mediated mitochondrial pathway, modulation of Bax/Bcl-2, caspase activation. nih.govresearchgate.netNot explicitly detailed
A2780/Taxol (Paclitaxel-resistant human ovarian cancer)Reversal of paclitaxel (B517696) resistance, down-regulation of P-gp expression. researchgate.netfrontiersin.orgPI3K/Akt/NF-κB signaling pathway. researchgate.netfrontiersin.orgspandidos-publications.comInteraction with P-gp transporter. researchgate.netfrontiersin.org
A549 (Human lung carcinoma)Cytotoxicity. science.govnih.govNot explicitly detailed in provided snippets.Not explicitly detailed

Preclinical Investigations of Cajanol S Diverse Biological Activities and Molecular Mechanisms

Antineoplastic and Chemosensitizing Activities in Cancer Cell Models

Investigations into the antineoplastic activity of cajanol have revealed its ability to inhibit the growth of various cancer cell lines. For instance, this compound has been shown to inhibit the growth of MCF-7 human breast cancer cells in a time and dose-dependent manner researchgate.netnih.gov.

This compound also exhibits chemosensitizing effects, enhancing the efficacy of conventional chemotherapeutic agents in drug-resistant cancer cells. Studies have demonstrated that this compound can restore the sensitivity of paclitaxel-resistant ovarian cancer cell lines (A2780/Taxol) to paclitaxel (B517696) researchgate.netfrontiersin.orgresearchgate.net.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism by which this compound exerts its antineoplastic effects is through the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle in cancer cells researchgate.netnih.govmdpi.com.

This compound has been shown to induce apoptosis via a reactive oxygen species (ROS)-mediated mitochondria-dependent pathway researchgate.netnih.govmdpi.comnih.gov. The accumulation of ROS can trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, a critical step in the mitochondrial apoptotic pathway jcancer.org. This release is associated with the disruption of the mitochondrial membrane potential (ΔΨm) researchgate.netnih.gov. ROS can oxidize cardiolipin, a mitochondria-specific phospholipid, which facilitates the detachment of cytochrome c from the inner mitochondrial membrane and its translocation to the outer membrane, where it can recruit pro-apoptotic proteins like Bax jcancer.org.

This compound's induction of apoptosis involves the modulation of key proteins in the apoptotic cascade. Western blot analysis has shown that this compound treatment leads to the inhibition of anti-apoptotic Bcl-2 expression and the induction of pro-apoptotic Bax expression researchgate.netnih.govscribd.com. The altered ratio of Bax to Bcl-2 contributes to the disintegration of the outer mitochondrial membrane and the release of cytochrome c researchgate.netnih.govscispace.com.

Mitochondrial cytochrome c release is associated with the activation of the caspase cascade, specifically the activation of caspase-9 and caspase-3 researchgate.netnih.gov. Active caspase-3 is then involved in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis researchgate.netnih.govmdpi.com. These signal transduction pathways collectively contribute to the initiation of apoptosis in cancer cells treated with this compound researchgate.netnih.gov.

In addition to inducing apoptosis, this compound has been observed to arrest the cell cycle in the G2/M phase in various cancer cell lines, including MCF-7 human breast cancer cells researchgate.netnih.govresearchgate.netmdpi.com. Cell cycle arrest at the G2/M phase prevents cancer cells from undergoing mitosis and proliferation mdpi.commedsci.org. This arrest is often associated with the modulation of cell cycle regulatory proteins medsci.org.

Regulation of Apoptotic and Cell Cycle Regulatory Proteins (e.g., Bcl-2, Bax, Caspases, PARP)

Modulation of Multidrug Resistance (MDR) Mechanisms

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of efflux transporters like P-glycoprotein (P-gp/ABCB1) researchgate.netecancer.orgfrontiersin.orgd-nb.infonih.gov. This compound has shown potential in overcoming MDR in cancer cells researchgate.netfrontiersin.org.

Studies have demonstrated that this compound can sensitize drug-resistant cancer cells to chemotherapy by downregulating the expression and function of P-gp (ABCB1) researchgate.netfrontiersin.orgresearchgate.netmdpi.com. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and thus their efficacy researchgate.netecancer.orgnih.govresearchgate.net.

This compound has been shown to inhibit the transcription and translation of P-gp researchgate.netfrontiersin.orgresearchgate.net. This downregulation of P-gp expression by this compound can reduce the efflux of chemotherapeutic drugs, such as paclitaxel, from resistant cancer cells, thereby increasing their intracellular accumulation and restoring sensitivity to the treatment researchgate.netfrontiersin.orgresearchgate.net. The mechanism underlying this compound's effect on P-gp expression may involve signaling pathways such as the PI3K/Akt/NF-κB pathway researchgate.netfrontiersin.org.

Here is a summary of some research findings regarding this compound's effects on cancer cells:

Cancer Cell LineEffectKey Mechanisms InvolvedReference
MCF-7 (Breast Cancer)Growth Inhibition, ApoptosisROS-mediated mitochondrial pathway, Bcl-2 downregulation, Bax upregulation, Caspase-3/9 activation, PARP cleavage, G2/M cell cycle arrest researchgate.netnih.gov
A2780/Taxol (Ovarian Cancer)Chemosensitization to PaclitaxelDownregulation of P-gp (ABCB1) expression and function (via PI3K/Akt/NF-κB pathway) researchgate.netfrontiersin.orgresearchgate.net
Inhibition of Efflux Pumps

Multidrug resistance (MDR) in cancer is frequently associated with the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which reduce intracellular drug concentrations by actively transporting chemotherapeutic agents out of cancer cells. spandidos-publications.comresearchprotocols.orgnih.gov this compound has demonstrated the ability to inhibit paclitaxel efflux in resistant ovarian cancer cell lines, specifically A2780/Taxol cells. frontiersin.orgmdpi.comnih.gov This inhibition is linked to the down-regulation of P-gp expression. frontiersin.orgmdpi.comnih.gov Studies have shown that this compound treatment can reduce the efflux of paclitaxel from these resistant cells by modulating P-gp protein expression. frontiersin.org

Involvement of PI3K/Akt/NF-κB Signaling Pathway in MDR Reversal

The PI3K/Akt/NF-κB signaling pathway plays a significant role in regulating P-gp expression and contributing to MDR in various cancers, including ovarian cancer. frontiersin.orgspandidos-publications.comnih.gov Activation of this pathway can lead to the upregulation of P-gp. spandidos-publications.com Research indicates that this compound can inhibit P-gp expression through the PI3K/Akt/NF-κB pathway. frontiersin.orgnih.gov Specifically, this compound has been shown to inhibit the expression of PI3K and the phosphorylation of Akt, which in turn inhibits the phosphorylation of IκB. frontiersin.orgnih.gov This action prevents the translocation of NF-κB from the cytoplasm to the nucleus, ultimately reducing the transcription and translation of the P-gp protein. frontiersin.orgnih.govresearchgate.net By inhibiting this pathway, this compound can decrease the MDR induced by the efflux of chemotherapeutic drugs like paclitaxel. frontiersin.orgresearchgate.net

Inhibition of Cancer Cell Proliferation and Viability

This compound has shown anti-cancer effects by inhibiting the growth of various cancer cell lines. mdpi.comresearchgate.net In human breast cancer MCF-7 cells, this compound inhibited growth in a time and dose-dependent manner. researchgate.net It has also been reported to arrest the cell cycle in the G2/M phase and induce apoptosis in MCF-7 cells through a reactive oxygen species (ROS)-mediated mitochondria-dependent pathway. mdpi.comresearchgate.net Studies have also investigated the effects of C. cajan root extracts, which contain this compound, on the viability and proliferation of oral squamous cell carcinoma cells (SCC25). mdpi.com These extracts were found to interfere with cell proliferation and induce cell cycle arrest. mdpi.com

Interactive Table 1: Effect of this compound on Paclitaxel Cytotoxicity in A2780/Taxol Cells

This compound Concentration (µM)Paclitaxel IC₅₀ (µM) in A2780/Taxol CellsFold Resistance (A2780/Taxol vs A2780)
035.85 ± 1.2329.15
225.67 ± 0.9422.52
416.25 ± 0.5414.51
86.54 ± 0.375.64
166.05 ± 0.335.50

*Data derived from preclinical studies on A2780/Taxol cells. frontiersin.org

Antimicrobial and Antifungal Potentials

Activity against Gram-Positive and Gram-Negative Bacteria

This compound possesses antibacterial activity against both Gram-negative and Gram-positive bacteria in vitro. semanticscholar.orgnih.gov Studies evaluating its activity against various bacterial strains, including Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa, have shown strong antibacterial effects with minimal inhibition concentration (MIC) values ranging from 98.90 µM to 197.8 µM. nih.govthieme-connect.com Research into the mechanism of action against Escherichia coli and Staphylococcus aureus suggests that this compound inhibits E. coli by inducing DNA damage, while its effect on S. aureus involves affecting both the cellular membrane (lecithin and phosphate (B84403) groups) and DNA. nih.gov

Interactive Table 2: Antibacterial Activity of this compound Against Selected Bacterial Strains

Bacterial StrainGram StainMIC (µM)
Staphylococcus epidermidisPositive197.8
Staphylococcus aureusPositive98.90
Bacillus subtilisPositive197.8
Escherichia coliNegative98.90
Proteus vulgarisNegative197.8
Pseudomonas aeruginosaNegative197.8

*Data derived from preclinical studies using the broth microdilution method. nih.govthieme-connect.com

Activity against Fungal Strains

This compound is recognized as an antifungal phytoalexin from Cajanus cajan. medkoo.com While the provided search results primarily focus on antibacterial activity and MDR reversal, the classification as an antifungal phytoalexin indicates its potential activity against fungal strains. Further detailed research findings specifically on this compound's activity against a broad range of fungal pathogens were not extensively present in the immediate search results, though other compounds from Cajanus cajan have shown antifungal activity against strains like C. neoformans, C. albicans, and M. furfur. nih.gov

Anti-inflammatory Properties and Associated Molecular Mechanisms

Studies on the anti-inflammatory effects of Cajanus cajan root extracts, which contain isoflavones including this compound, have indicated their potential in reducing inflammation. researchgate.netscispace.com Research suggests that the anti-inflammatory activity is associated with the inhibition of the NF-κB signaling pathway. researchgate.netnih.govresearchgate.net Specifically, extracts containing this compound have been shown to inhibit the phosphorylation of proteins involved in the NF-κB and MAPK pathways in LPS-stimulated murine macrophages. nih.govresearchgate.net This inhibition of NF-κB is a key mechanism in reducing the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govresearchgate.net The anti-inflammatory mechanism may also partly rely on resisting the LPS-induced decrease of PPARγ by improving its expression. nih.govresearchgate.net

Other Investigated Biological Activities

Beyond its established properties, this compound has been the subject of preclinical investigations exploring a range of other biological activities. These studies aim to elucidate its potential in addressing various health conditions through diverse molecular mechanisms.

Antiplasmodial Activity

Studies have investigated the potential of Cajanus cajan extracts and isolated compounds, including this compound, for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Bioactivity-guided fractionation of extracts from the roots and leaves of Cajanus cajan has yielded several compounds, such as betulinic acid, biochanin A, this compound, genistein, 2'-hydroxygenistein, longistylin A and C, and pinostrobin. nih.gov While stilbenes like longistylin A and C, along with betulinic acid, demonstrated moderately high in vitro activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7, this compound has also been noted in the literature as possessing antiplasmodial activity. nih.govresearchgate.net

Hypoglycemic Activity

Investigations into the hypoglycemic activity of Cajanus cajan have indicated the potential involvement of its constituents, including this compound. Traditionally, C. cajan roots have been used to manage diabetes. airitilibrary.comnih.gov Studies on C. cajan extracts have shown significant effects in reducing blood sugar levels in animal models and in individuals with diabetes mellitus. researchgate.net The presence of isoflavones, such as this compound and cajanin, along with high antioxidant activity and fiber content in pigeon pea, are suggested to contribute to its potential in managing hyperglycemia. researchgate.net An ethanolic extract of C. cajan leaves demonstrated significant hypoglycemic effects in ICR mice at doses of 400 and 800 mg/kg body weight. njppp.com The onset of this effect was observed to be faster than that of the standard drug glimepiride (B1671586) in this study. njppp.com

Antioxidant Mechanisms and Cellular Protection

This compound exhibits antioxidant properties, which are believed to contribute to its various biological activities, including cellular protection. biosynth.com It functions by interacting with cellular pathways involved in stress responses. biosynth.com This includes the scavenging of free radicals and the modulation of signaling pathways. biosynth.com Studies on Cajanus cajan extracts, containing isoflavones like this compound, have demonstrated potent anti-oxidative activities in in vitro assays. airitilibrary.comnih.gov For example, a 95% ethanol (B145695) extract of C. cajan roots significantly decreased intracellular reactive oxygen species and enhanced the activities of antioxidant enzymes like superoxide (B77818) dismutase and catalase in lipopolysaccharide-stimulated RAW 264.7 cells. airitilibrary.comnih.gov Mechanistic studies suggest that this extract activates the nuclear factor (NF) erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 pathway and inhibits the nuclear factor kappa B (NF-κB) signaling pathway, thereby exerting antioxidant and anti-inflammatory effects. airitilibrary.comnih.gov While these studies often evaluate extracts containing multiple compounds, the presence of this compound is highlighted as a contributing factor to the observed antioxidant potential. airitilibrary.comnih.gov

Effects on Osteoblast Differentiation and Bone Metabolism

Research has explored the impact of compounds from Cajanus cajan on osteoblast differentiation and bone metabolism. Cajanolactone A (CLA), a stilbenoid discovered from C. cajan, has been shown to promote osteoblast differentiation in human bone marrow mesenchymal stem cells (hBMSCs). researchgate.netmdpi.comnih.gov This was evidenced by increased cellular alkaline phosphatase activity, extracellular calcium deposits, and elevated protein expression of key osteogenic markers such as Runx2, collagen-1, bone morphogenetic protein-2, and osteopontin. researchgate.netmdpi.comnih.gov

Mechanistic investigations into the effects of Cajanolactone A on osteoblast differentiation have pointed to the involvement of the Wnt/β-Catenin signaling pathway. researchgate.netmdpi.comnih.govnih.gov This pathway plays a crucial role in osteoblastogenesis. mdpi.comnih.gov Studies showed that hBMSCs undergoing osteoblast differentiation expressed upregulated mRNA levels of genes involved in Wnt/β-Catenin signaling, including Wnt3a, Wnt10b, LRP5/6, Frizzled 4, β-catenin, Runx2, and Osterix. mdpi.comnih.gov The addition of Cajanolactone A to the differentiation medium further increased the mRNA levels of Wnt3a, Wnt10b, Frizzled 4, LRP5, and β-catenin, suggesting that CLA promotes osteoblast differentiation by stimulating the Wnt/LRP5/β-Catenin pathway. researchgate.netmdpi.comnih.gov Consistent with this, CLA treatment increased the protein expression of β-catenin and Runx2 and enhanced the nuclear translocation of β-catenin. mdpi.com The Wnt inhibitor dickkopf-1 (DKK1) was found to antagonize CLA-promoted osteoblastogenesis, further supporting the role of canonical Wnt signaling. researchgate.netmdpi.comnih.govnih.gov However, CLA did not appear to affect the osteoprotegerin (OPG)/receptor activator of nuclear factor kappa-B ligand (RANKL) axis, which is also important in bone metabolism. researchgate.netmdpi.comnih.govnih.gov

Here is a summary of some research findings related to this compound's biological activities:

ActivityModel SystemKey FindingsSource(s)
AntiplasmodialPlasmodium falciparum strain 3D7 (in vitro)This compound noted as possessing antiplasmodial activity (part of a mixture study). nih.govresearchgate.net
NeuroprotectivePb-induced neurotoxicity in Wistar rats (Extract)Reduced oxidative stress, neuronal damage, microglial activation; maintained working memory. mazums.ac.irresearchgate.net
HypoglycemicAlloxan-induced diabetic mice, ICR mice (Extract)Significant reduction in blood sugar levels; faster onset than glimepiride at certain doses. researchgate.netnjppp.com
Antioxidant/Cellular Prot.RAW 264.7 cells (Extract)Decreased intracellular ROS; enhanced SOD and catalase activity; activated Nrf2/HO-1; inhibited NF-κB. airitilibrary.comnih.gov
Osteoblast DifferentiationHuman bone marrow mesenchymal stem cells (CLA)Promoted differentiation (increased ALP, calcium deposits, Runx2, collagen-1, BMP-2, osteopontin). researchgate.netmdpi.comnih.gov
Wnt/LRP5/β-Catenin Sig.Human bone marrow mesenchymal stem cells (CLA)Increased mRNA of Wnt3a, Wnt10b, Fzd4, LRP5, β-catenin; increased β-catenin/Runx2 protein; enhanced nuclear β-catenin. researchgate.netmdpi.comnih.gov
Influence on Osteogenic Marker Expression (e.g., Runx2, Collagen-1, BMP-2, Osteopontin)

Preclinical studies have indicated that this compound, specifically in the form of Cajanolactone A (CLA), can influence the expression of key osteogenic markers in human bone marrow mesenchymal stem cells (hBMSCs). CLA has been shown to promote osteoblast differentiation, a process crucial for bone formation. This effect is evidenced by increased cellular alkaline phosphatase activity and extracellular calcium deposits. nih.govresearchgate.netnih.govcornell.edu

Investigations have revealed that CLA treatment leads to elevated protein expression of several important osteogenic markers, including Runx2, Collagen-1, Bone Morphogenetic Protein-2 (BMP-2), and Osteopontin. nih.govresearchgate.netnih.govcornell.edu These markers play critical roles at different stages of osteoblast differentiation and bone formation. Runx2 is a key transcription factor essential for the commitment of MSCs to the osteoblastic lineage and the maintenance of the immature state of pre-osteoblasts. openpublichealthjournal.commdpi.com Collagen type I is a primary protein synthesized by osteoblasts during the early phase of differentiation, contributing to the bone matrix. nih.govorthobullets.comresearchgate.net BMP-2 is a growth factor that induces osteogenic differentiation and enhances the expression of late osteogenic markers like Osteopontin. openpublichealthjournal.comnih.gov Osteopontin is involved in bone mineralization and is considered a late-stage marker of osteoblast differentiation. openpublichealthjournal.comnih.govresearchgate.net

Studies have demonstrated that CLA treatment at concentrations of 1, 2, or 4 µM further increases the mRNA levels of Runx2 in hBMSCs undergoing osteoblast differentiation. nih.gov Consistent with this, protein expression of Runx2 is also distinctly increased by CLA. nih.gov Similarly, protein expression of Osteopontin has been shown to be upregulated by CLA. nih.gov

The influence of CLA on these markers suggests its potential to stimulate the process of osteogenesis.

Table 1: Influence of Cajanolactone A (CLA) on Osteogenic Markers in hBMSCs

Osteogenic MarkerEffect of CLA Treatment (Protein Expression)Effect of CLA Treatment (mRNA Levels)
Runx2IncreasedIncreased (at 1, 2, 4 µM)
Collagen-1ElevatedNot specified in search results
BMP-2ElevatedNot specified in search results
OsteopontinElevatedNot specified in search results

Note: Data primarily derived from studies on Cajanolactone A (CLA).

Modulation of Specific Receptors or Pathways (e.g., PPARγ antagonism)

Research into the molecular mechanisms by which this compound exerts its effects has explored its interaction with specific signaling pathways. One pathway investigated in the context of Cajanus cajan compounds is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.

While some studies on Cajanus cajan have explored compounds with PPARγ agonist activity unimib.it, other research has focused on derivatives of Cajanonic acid A, a related compound, as potential PPARγ antagonists. researchgate.netnih.gov PPARγ antagonists are of interest, particularly in the context of insulin (B600854) sensitization, as they can improve insulin sensitivity without the adverse effects associated with PPARγ agonists. researchgate.net

Studies on novel Cajanonic acid A derivatives have identified compounds exhibiting significant PPARγ antagonistic activity. For instance, a derivative designated compound 9f demonstrated a notable decrease in PPARγ transactivation in vitro, with a 96.2% decrease at 10 µM and a 50.2% decrease at 1 µM. researchgate.net Another derivative, compound 26g, also showed potent PPARγ antagonistic activity. nih.gov

While these studies specifically examine derivatives of Cajanonic acid A rather than this compound itself, they highlight the investigation into PPARγ modulation within the context of compounds derived from Cajanus cajan. The precise interaction of this compound with PPARγ requires further direct investigation.

Table 2: PPARγ Antagonistic Activity of Cajanonic Acid A Derivatives

CompoundPPARγ Transactivation Decrease at 10 µMPPARγ Transactivation Decrease at 1 µM
Cajanonic acid A derivative 9f96.2%50.2%
Cajanonic acid A derivative 26gPotent activity (specific percentage not provided in snippet)Not specified in snippet

Note: Data pertains to derivatives of Cajanonic acid A, a related compound found in Cajanus cajan.

Research Employing Cajanol in in Vivo Animal Models

Evaluation of Anticancer Effects in Preclinical Disease Models

Preclinical animal models, such as xenograft models, are widely used to assess the potential of a compound to inhibit tumor growth and to study its effects on chemoresistance.

Tumor Growth Inhibition in Xenograft Models

Research has investigated the ability of cajanol to inhibit tumor growth in xenograft models. Xenograft models involve implanting human cancer cells into immunocompromised mice, allowing researchers to study tumor development and the effects of potential therapies in a living system. Studies have indicated that this compound possesses anti-tumor activity. frontiersin.orgnih.gov One study using a BABL/c nude mouse tumor model established with A2780/Taxol cells demonstrated that a combination treatment including this compound significantly inhibited the growth of these metastatic tumors in mice. frontiersin.org After 24 days of treatment, the tumor volumes in the combined treatment group were notably smaller compared to other groups. frontiersin.org

Modulation of Chemoresistance in Animal Models (e.g., paclitaxel-resistant tumors)

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy. Studies have explored whether this compound can help overcome resistance to chemotherapy drugs like paclitaxel (B517696) in animal models. Research using a mouse model with paclitaxel-resistant A2780/Taxol ovarian cancer cells demonstrated that this compound can sensitize these cells to paclitaxel. frontiersin.orgnih.gov The combination of this compound and paclitaxel significantly inhibited the growth of paclitaxel-resistant tumors in mice. frontiersin.orgnih.gov The mechanism involves this compound inhibiting paclitaxel efflux by down-regulating permeability glycoprotein (B1211001) (P-gp) expression, which is often associated with chemoresistance. frontiersin.orgnih.gov This down-regulation occurs through the inhibition of the PI3K/Akt/NF-κB signaling pathway. frontiersin.orgnih.gov

Table 1: Effect of this compound on Tumor Growth in a Paclitaxel-Resistant Xenograft Model

Treatment GroupFinal Tumor Volume (mm³)
ControlData not explicitly provided for control group final volume in the snippet, but stated as significantly larger than combination group. frontiersin.org
This compound AloneData not explicitly provided for this compound alone final volume in the snippet, but stated as significantly larger than combination group. frontiersin.org
Paclitaxel AloneData not explicitly provided for paclitaxel alone final volume in the snippet, but stated as significantly larger than combination group. frontiersin.org
This compound + Paclitaxel182.4 ± 47.3 frontiersin.org

Note: Data is derived from a study using a BABL/c nude mouse tumor model with A2780/Taxol cells. frontiersin.org

Investigation of Other Biological Activities in Animal Systems

Beyond its potential anticancer effects, this compound and related compounds from Cajanus cajan have been investigated for other biological activities in animal models, including anti-inflammatory effects and effects on bone metabolism.

Studies on Anti-inflammatory Effects in vivo

Inflammation is a complex biological response involved in various diseases. Studies have explored the anti-inflammatory potential of compounds from Cajanus cajan, including cajaninstilbene acid, a related stilbenoid. While direct in vivo studies specifically on this compound's anti-inflammatory effects in typical inflammatory models were not prominently detailed in the provided snippets, research on cajaninstilbene acid in zebrafish larvae models demonstrated inhibition of neutrophil and macrophage migration, key processes in inflammation. researchgate.netnih.gov Additionally, extracts from Cajanus cajan seeds have shown anti-inflammatory activity in carrageenan-induced rat paw edema models, reducing inflammation and levels of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov These findings suggest a potential for anti-inflammatory activity within compounds found in Cajanus cajan.

Research on Bone Metabolism and Osteoporosis Models

Osteoporosis is characterized by decreased bone mass and deterioration of bone tissue. Animal models, such as ovariectomized rodents, are commonly used to study bone loss and evaluate potential therapeutic agents. wikipedia.orgnih.govecmjournal.org Research indicates that cajaninstilbene acid, a compound structurally related to this compound and also found in pigeon pea, shows potential therapeutic effects in the treatment of osteoporosis in mice models. researchgate.net While specific in vivo studies detailing this compound's direct effects on bone metabolism or in osteoporosis models were not extensively described in the provided search results, the reported activity of a related compound suggests this as a potential area of investigation for this compound. Animal models for osteoporosis, including ovariectomized rats and mice, are well-established for evaluating agents that affect bone turnover and density. wikipedia.orgnih.govnih.govmdpi.comismni.orgmdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cajanol

Identification of Pharmacophoric Features Essential for Biological Activity

Pharmacophoric features are the essential molecular recognition elements that govern a compound's biological activity by interacting with a specific biological target. For Cajanol, studies aim to identify which parts of its isoflavanone (B1217009) structure are critical for its observed effects.

Research indicates that the presence of hydroxyl groups and methoxy (B1213986) groups on the isoflavanone backbone of this compound likely play significant roles in its activity. lipidmaps.orguni.lu While specific detailed pharmacophore models for this compound's various activities are subjects of ongoing research, related studies on prenylated (iso)flavonoids highlight the importance of features such as shape, flexibility, hydrophilic/hydrophobic volume, and surface area for antibacterial activity. researchgate.net These findings suggest that similar molecular descriptors are likely relevant to understanding this compound's interactions with its biological targets.

Rational Design and Synthesis of this compound Derivatives for Enhanced Efficacy or Selectivity

The insights gained from SAR studies pave the way for the rational design and synthesis of this compound derivatives with potentially enhanced efficacy or altered selectivity. By modifying the core structure of this compound, researchers can explore the impact of different substituents and structural changes on its biological activities.

While specific examples of synthesized this compound derivatives aimed at improving its properties are detailed in various research efforts, the general approach involves chemical modifications such as altering the position or nature of hydroxyl and methoxy groups, or introducing new functional moieties. The goal is to create analogs that exhibit improved binding affinity to target molecules, better pharmacokinetic profiles, or reduced off-target effects. The synthesis of novel derivatives is a common strategy in medicinal chemistry to optimize the therapeutic potential of natural products like this compound. researchgate.net

Computational Approaches in SAR/QSAR Analysis (e.g., molecular modeling, machine learning applications)

Computational approaches, including molecular modeling and machine learning, are increasingly employed in SAR and QSAR analysis of compounds like this compound. These methods allow researchers to predict the biological activity of compounds based on their molecular structures and physicochemical properties, reducing the need for extensive experimental testing. nih.govresearchgate.net

QSAR analysis involves developing mathematical models that correlate structural descriptors of a series of compounds with their biological activity. For this compound and related isoflavonoids, QSAR models have been developed using descriptors related to shape, volume, and surface area to predict antibacterial activity. researchgate.net These models can achieve reasonable predictive power, with reported R² values between 0.77-0.80 in some studies. researchgate.net

Molecular docking is another powerful computational technique used to simulate the interaction between a small molecule (like this compound or its derivatives) and a biological target (such as a protein). This provides insights into the potential binding modes and affinities, helping to identify key interactions responsible for the observed activity. nih.govresearchgate.netresearchgate.net Studies have utilized molecular docking to evaluate the interaction of plant-derived molecules, including this compound, with target proteins involved in various biological processes. nih.govresearchgate.net

Furthermore, machine learning applications can be integrated into SAR/QSAR workflows to build more sophisticated predictive models, especially when dealing with large and heterogeneous datasets of compounds and their activities. science.govscience.gov These computational tools accelerate the drug discovery process by enabling virtual screening of compound libraries and prioritizing candidates for synthesis and experimental testing. researchgate.netscience.gov

Synthetic Routes and Chemical Modifications of Cajanol

Total Synthesis Strategies for Cajanol and Related Isoflavonoids

Total synthesis of isoflavonoids, including those structurally related to this compound, has been an active area of research driven by their diverse biological activities and often limited natural abundance. Various synthetic methodologies have been developed for constructing the core isoflavonoid (B1168493) skeleton. These strategies often involve the coupling of appropriately substituted phenolic precursors and subsequent cyclization reactions.

One common approach to isoflavone (B191592) synthesis is the deoxybenzoin (B349326) route, which involves the acylation of a phenol (B47542) with a phenylacetic acid derivative, followed by cyclization. researchgate.net Another strategy is the oxidative rearrangement of chalcones. researchgate.net Modified deoxybenzoin and chalcone (B49325) routes, as well as transformations of methoxybenzoylbenzofurans into isoflavones, have also been explored. researchgate.net Functionalized chromones can also serve as intermediates, with cross-coupling reactions like Negishi, Stille, and Suzuki-Miyaura coupling being employed to introduce the B-ring. researchgate.netmdpi.com Direct arylation of 2-hydroxyenaminoketones is another synthetic method. researchgate.net

While the provided search results mention the total synthesis of related isoflavonoids and general strategies for isoflavone synthesis, specific detailed total synthesis strategies solely for this compound are not explicitly detailed within the snippets. However, the principles and methodologies applied to the synthesis of other isoflavanones and isoflavones would be relevant to the total synthesis of this compound, which is an isoflavanone (B1217009). For instance, the synthesis of isoflavanones often involves the reduction of the C2-C3 double bond in isoflavones or stereoselective approaches like cycloaddition reactions. researchgate.netmdpi.com

Research on the total synthesis of homoisoflavonoids, which have a similar structural backbone to isoflavonoids but with an additional carbon, has also been reported, employing strategies like asymmetric transfer hydrogenation for stereocontrol. core.ac.uk These advancements in the synthesis of related flavonoid subclasses contribute to the broader understanding and potential routes for synthesizing complex isoflavonoids like this compound.

Semisynthesis and Derivatization Approaches

Semisynthesis and derivatization offer alternative routes to obtain this compound and its analogs, often starting from naturally abundant precursors or modifying the existing this compound structure. These approaches can be more efficient than total synthesis for obtaining specific derivatives or for scaling up production.

Chemical modification and enzymatic hydrolysis have been highlighted as chemical approaches to promote the application of compounds from pigeon pea, which contains this compound. citedrive.comdoaj.org While the specific details of this compound semisynthesis from natural precursors like other isoflavonoids found in pigeon pea (e.g., formononetin, biochanin A, genistein) are not extensively described in the provided snippets, these related compounds are potential starting points for semisynthetic routes. Formononetin, for example, is an O-methylated isoflavone found in legumes wikipedia.org, and biochanin A is another O-methylated isoflavone present in red clover and soy. wikipedia.org Genistein is a tetrahydroxyisoflavone found in soybeans. encyclopedia.pub The structural similarities between these compounds and this compound suggest that functional group interconversions (like methylation, demethylation, or reduction) could be part of a semisynthetic strategy.

Derivatization approaches are crucial for exploring the structure-activity relationships of this compound and generating compounds with potentially improved biological activities or pharmacokinetic properties. Optimizing derivatization and synthetic approaches is considered critical for obtaining sufficient yields for research purposes, including in vivo studies. mdpi.comscispace.com

The synthesis of analogs with modified substructures involves targeted alterations to the this compound molecule to investigate the impact of specific functional groups or structural motifs on its biological activity. Although detailed synthetic schemes for this compound analogs are not provided, the general strategies for synthesizing isoflavonoid derivatives are relevant.

For instance, the Suzuki-Miyaura coupling reaction has been applied to synthesize flavonoid derivatives by coupling organohalides with boronic acid/esters. mdpi.com This type of reaction could potentially be used to introduce different substituents onto the aromatic rings of this compound or its precursors.

Research on other natural products and their derivatives, such as chalcone derivatives, demonstrates the exploration of novel structures with potential anticancer activity through synthesis and characterization. researchgate.net This indicates a broader scientific interest in creating modified natural product scaffolds to discover new therapeutic agents.

The biological methods, particularly sprouting techniques, applied to pigeon pea have been shown to increase the production of bioactive phytochemicals, which could include this compound and its related compounds, potentially serving as a source for further modification. citedrive.com

The exploration of novel this compound derivatives is driven by the need to identify compounds with enhanced or altered biological activities compared to the parent compound. This involves synthesizing a range of derivatives and evaluating their properties in various research models.

This compound itself has been investigated for its biological activities, including potential anticancer effects. researchgate.netfrontiersin.org Studies have explored its effects on cancer cell lines, demonstrating its ability to inhibit cell growth and induce apoptosis. researchgate.net Research has also investigated its mechanism of action, such as its interaction with signaling pathways like PI3K/Akt/NF-κB in cancer cells. frontiersin.orgnih.gov

The development of novel derivatives allows researchers to probe the structural requirements for these observed activities. By modifying different parts of the this compound molecule, such as the hydroxyl groups, methoxy (B1213986) groups, or the heterocyclic ring system, scientists can synthesize libraries of analogs. These derivatives can then be tested in biological assays to understand how structural changes influence potency, selectivity, and mechanism of action.

Advanced Analytical Techniques for Cajanol Quantification and Characterization in Research

Chromatographic Methods for Quantification

Chromatographic techniques are essential for separating Cajanol from other compounds present in a sample, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the separation and quantification of this compound in various studies. RP-HPLC methods, often coupled with UV or photodiode array detection (PAD), have been developed for the analysis of flavonoids, including isoflavones like this compound, in Cajanus cajan extracts researchgate.netresearchgate.netscienggj.org. These methods typically utilize C18 columns and mobile phases consisting of mixtures of water (often acidified with trifluoroacetic acid or formic acid) and organic solvents such as acetonitrile (B52724) or methanol (B129727), employing gradient elution programs to achieve optimal separation researchgate.netresearchgate.netscienggj.orgnih.gov.

HPLC methods have been validated for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results researchgate.netscienggj.orgwjpsonline.com. For instance, an RP-HPLC method for quantifying phytoestrogenic flavonoids in Cajanus cajan leaves demonstrated good linearity (R² ≥ 0.9967), accuracy (recovery between 96.96% and 106.87%), and precision (%RSD ≤ 2.35%) researchgate.netscienggj.org. While this specific study focused on other flavonoids, the methodology is applicable to this compound due to its similar chemical nature as an isoflavone (B191592). Another study mentioned the presence of this compound in Cajanus cajan root extract analyzed by HPLC-UV dntb.gov.ua. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been used for the quantification of this compound produced by endophytic fungi isolated from pigeon pea roots oup.comnih.govscilit.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in the phytochemical analysis of Cajanus cajan extracts, which can lead to the identification of various compounds, including flavonoids and other bioactive molecules nih.govphytopharmajournal.comjocpr.comjocpr.com. While GC-MS is highly effective for volatile and semi-volatile compounds, flavonoids like this compound may require derivatization to be suitable for GC analysis. Studies utilizing GC-MS on Cajanus cajan extracts have identified numerous compounds, providing comprehensive chemical profiles nih.govphytopharmajournal.comjocpr.comjocpr.comscilit.com. For example, GC-MS analysis of C. cajan leaf extracts has revealed the presence of various fatty acids and heterocyclic compounds jocpr.comjocpr.com. GC-MS analysis of C. cajan seed oil also identified several fatty acids as major components scilit.com. Although direct quantification of underivatized this compound by GC-MS might be challenging due to its polarity and relatively high molecular weight, the technique is valuable for a broader phytochemical investigation of this compound-containing sources.

Spectroscopic Techniques for Detection and Characterization

Spectroscopic methods provide valuable information about the structural characteristics and presence of this compound based on its interaction with electromagnetic radiation.

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a simple and commonly used technique for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the spectrum msu.eduwikipedia.orglibretexts.orglibretexts.org. This compound, being a flavonoid with conjugated double bonds and hydroxyl groups, exhibits characteristic absorption in the UV region msu.eduwikipedia.orglibretexts.orglibretexts.org. UV-Vis spectrophotometry can be used for the quantitative determination of compounds by measuring the absorbance at a specific wavelength and applying the Beer-Lambert Law, provided the molar absorptivity of the compound is known libretexts.org. Some studies on Cajanus cajan extracts utilize UV-Vis spectrophotometry for determining total phenolic and flavonoid content, which indirectly relates to the presence of compounds like this compound nih.gov. While UV-Vis can indicate the presence of chromophores characteristic of flavonoids, it may lack the specificity to identify and quantify this compound individually in complex mixtures without prior separation. However, it can be used as a detector in HPLC systems for quantifying this compound after chromatographic separation wikipedia.org. A characteristic absorption peak for this compound has been noted in the UV-Vis spectrum nttu.edu.twresearchgate.net.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and structural information of compounds. Coupled with chromatographic techniques like HPLC or GC, MS provides highly specific detection and characterization of this compound. LC-MS and LC-MS/MS are particularly useful for the analysis of non-volatile or thermally labile compounds like flavonoids nih.govoup.comnih.govscilit.comphytopharmajournal.comnih.govresearchgate.netfrontiersin.org. LC-MS analysis allows for the separation of this compound by liquid chromatography followed by its detection and identification based on its mass-to-charge ratio (m/z) and fragmentation pattern nih.govresearchgate.netfrontiersin.org. LC-MS/MS, a tandem MS technique, provides even more detailed structural information through the fragmentation of selected ions, enabling more confident identification and quantification, especially in complex matrices oup.comnih.govscilit.com. MS has been used to identify compounds, including flavonoids, in Cajanus cajan extracts phytopharmajournal.comnih.govresearchgate.net. The negative ion mode mass spectra of this compound have been presented in research frontiersin.org. Predicted collision cross-section values for this compound adducts have also been calculated using MS data uni.lu.

Current Research Gaps and Future Directions in Cajanol Studies

Elucidation of Novel Molecular Targets and Signaling Pathways

While some studies have begun to identify the molecular mechanisms of cajanol, a comprehensive understanding of its targets and the signaling pathways it modulates is still developing. For instance, this compound has been shown to inhibit P-gp expression in drug-resistant ovarian cancer cells by down-regulating the PI3K/Akt/NF-κB signaling pathway. frontiersin.org In human breast cancer cells, this compound induces apoptosis through a ROS-mediated mitochondria-dependent pathway, involving the modulation of Bcl-2, Bax, caspase-9, caspase-3, and PARP. researchgate.net However, the full spectrum of molecular targets and the intricate network of signaling pathways influenced by this compound in various cell types and biological contexts remain largely unexplored. Future research should focus on employing advanced techniques such as transcriptomics, proteomics, and target deconvolution strategies to identify novel binding partners and comprehensively map the downstream signaling cascades affected by this compound. nih.govmdpi.commdpi.com

A summary of known and potential signaling pathways is presented in the table below:

Biological ActivityIdentified/Putative Signaling Pathway(s)Key Molecules InvolvedResearch StatusSource
Reversing Multi-Drug ResistancePI3K/Akt/NF-κBPI3K, Akt (phosphorylated), NF-κB, P-gp, IκBPartially elucidated frontiersin.org
Inducing Apoptosis in Cancer CellsROS-mediated mitochondria-dependentROS, Bcl-2, Bax, Cytochrome c, Caspase-9, Caspase-3, PARPPartially elucidated researchgate.net
Anticancer (General)Apoptotic, Cell Proliferation, Angiogenesis, MetastasisVarious (broad categories)Potential/Under investigation nih.govnih.gov
Anti-inflammatoryNF-κB (putative)NF-κB (phosphorylation and nuclear translocation)Putative researchgate.net

Comprehensive Investigation of Specific Biological Activities with Undetermined Mechanisms

This compound has demonstrated several biological activities, including anti-inflammatory, anti-bacterial, and anti-plasmodial effects. researchgate.netnih.govnih.govresearchgate.net While some progress has been made in understanding its anti-cancer mechanisms researchgate.netfrontiersin.org, the underlying mechanisms for many of its other reported activities are less clear. For example, studies have shown this compound's antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting cell membrane damage and DNA cleavage as potential mechanisms nih.gov, but detailed molecular pathways are needed. Future research should prioritize rigorous investigation into the specific molecular events and targets responsible for these diverse biological effects. This could involve a combination of in vitro and in vivo studies, utilizing techniques such as gene silencing, overexpression, and the use of specific pathway inhibitors to dissect the mechanisms of action.

Development of Advanced Synthetic Methodologies for Scalable Production

This compound is primarily isolated from natural sources, specifically the roots of the pigeon pea plant. researchgate.net The natural abundance of this compound can be relatively low, and extraction and purification processes can be time-consuming and costly, posing a challenge for large-scale production required for extensive research and potential therapeutic applications. nih.govscience.gov Developing efficient and scalable synthetic or semi-synthetic methodologies for this compound is a critical research gap. Future directions should focus on exploring novel chemical synthesis routes, optimizing existing protocols for higher yields and purity, and potentially investigating biotechnological approaches, such as microbial fermentation or plant cell culture, for sustainable and scalable production of this compound. science.gov Research into scalable synthesis methods for other compounds highlights the potential for developing efficient processes for this compound. nih.govresearchgate.netresearchgate.netrsc.org

Application of Omics Technologies (e.g., metabolomics, proteomics) in this compound Research

The application of comprehensive omics technologies, such as metabolomics and proteomics, is still in its nascent stages in this compound research. These technologies can provide a global view of the molecular changes induced by this compound in biological systems, offering insights into its mechanisms of action, identifying potential biomarkers of response, and uncovering off-target effects. nih.govmdpi.commdpi.comresearchgate.net While omics approaches are being increasingly integrated in various fields of research nih.govmdpi.commdpi.comcmbio.io, their systematic application to this compound studies is limited. Future research should leverage these powerful tools to gain a more holistic understanding of how this compound interacts with biological systems at the molecular level. This could involve studying the metabolic profiles or proteomic changes in cells or organisms treated with this compound to identify affected pathways and networks. researchgate.net

Exploration of this compound's Role in Plant-Pathogen Interactions as a Phytoalexin

This compound is known to function as a phytoalexin in pigeon pea, accumulating in response to pathogen attack and contributing to the plant's defense mechanisms. researchgate.netnih.govresearchgate.net While its role in the pigeon pea-Fusarium wilt interaction has been studied to some extent nih.govcabidigitallibrary.orgcore.ac.uk, there is a need for more in-depth exploration of its function as a phytoalexin in response to a wider range of pathogens and environmental stresses. Future research could investigate the signaling pathways involved in this compound induction upon pathogen challenge, its antifungal or antibacterial spectrum against various plant pathogens, and its potential application in developing disease-resistant crops. nih.govmpg.de Understanding the precise mechanisms by which this compound inhibits pathogen growth or development is crucial. cabidigitallibrary.org

Data on this compound Accumulation in Pigeon Pea Cultivars after Fusarium udum Inoculation:

Pigeon Pea CultivarWilt ResistanceThis compound Accumulation RateCorrelation with ResistanceSource
ICP 9145ResistantRapidNot consistently correlated nih.gov
ICP 8863ResistantLowNot consistently correlated nih.gov
ICP 2376SusceptibleLowNot consistently correlated nih.gov
Malawi localSusceptibleLowNot consistently correlated nih.gov

This table indicates that while this compound is a phytoalexin, rapid accumulation may not be the sole determinant of wilt resistance across all cultivars. nih.gov

Q & A

Q. What experimental models are commonly used to assess Cajanol’s anticancer efficacy?

  • Methodological Answer : this compound’s anticancer activity is typically evaluated using in vitro models such as human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A2780/Taxol ovarian cancer). Key parameters include:
  • Cytotoxicity assays : MTT or XTT assays to determine IC50 values (e.g., this compound’s IC50 of ~40 μM in MCF-7 cells after 72 hours) .
  • Cell cycle analysis : Flow cytometry with propidium iodide staining to identify phase-specific arrest (e.g., G2/M phase arrest) .
  • Apoptosis markers : Fluorescence microscopy for nuclear fragmentation (Hoechst staining) and caspase-3/9 activation assays .

Q. What standard assays are used to quantify this compound’s dose-dependent effects?

  • Methodological Answer : Researchers employ dose-response curves with concentrations ranging from 2 μM to 80 μM to assess this compound’s bioactivity. For example:
  • Gene/protein expression : qRT-PCR and Western blotting to measure changes in targets like PI3K, Akt, NF-κB, and Bcl-2 family proteins (e.g., 8 μM this compound reduces PI3K/Akt pathway activity by 60%) .
  • ROS generation : DCFH-DA fluorescent probes to quantify reactive oxygen species (ROS) levels, with this compound increasing ROS by 2.5-fold at 20 μM .

Q. Which molecular pathways are primarily targeted by this compound in cancer cells?

  • Methodological Answer : this compound modulates multiple pathways, including:
  • PI3K/Akt/NF-κB inhibition : Validated via Western blotting and luciferase reporter assays, showing reduced phosphorylation of Akt (Ser473) and NF-κB nuclear translocation .
  • Mitochondrial apoptosis : JC-1 staining confirms mitochondrial membrane potential collapse, while cytochrome-C release is quantified via ELISA .

Advanced Research Questions

Q. How does this compound induce ROS-mediated mitochondrial apoptosis in cancer cells?

  • Methodological Answer : The mechanism involves:
  • ROS quantification : Use H2DCFDA probes and flow cytometry to correlate this compound concentration (e.g., 10–40 μM) with ROS levels .
  • Mitochondrial assays : JC-1 staining for membrane depolarization and Seahorse analysis for oxygen consumption rate (OCR) changes .
  • Caspase activation : Fluorometric assays for caspase-3/9 activity, showing 3-fold increases at 24 hours post-treatment .

Q. How can researchers design experiments to evaluate this compound’s synergy with chemotherapeutic agents?

  • Methodological Answer : Synergy studies require:
  • Combination indices : Use the Chou-Talalay method to calculate combination indices (CI) for this compound and drugs like paclitaxel. For example, CI < 1 indicates synergy (e.g., this compound + paclitaxel reduces A2780/Taxol cell viability by 80% vs. 50% alone) .
  • Isobolograms : Plot dose-effect curves to identify non-overlapping 95% confidence intervals .

Q. How should contradictory dose-response data (e.g., gene upregulation vs. cytotoxicity) be resolved?

  • Methodological Answer : Address discrepancies via:
  • Dose-range validation : Test narrower concentration ranges (e.g., 0–20 μM vs. 0–80 μM) to distinguish pro-survival (low-dose) vs. cytotoxic (high-dose) effects .
  • Time-course experiments : Assess transient vs. sustained pathway activation (e.g., NF-κB inhibition at 24 hours but reactivation at 48 hours) .

Q. What methods validate this compound’s inhibition of the PI3K/Akt pathway in resistant cancer models?

  • Methodological Answer : Use:
  • siRNA knockdown : Transfect cells with PI3K/Akt siRNA to confirm pathway necessity for this compound’s effects .
  • Phospho-specific antibodies : Western blotting for p-Akt (Thr308/Ser473) and downstream targets like mTOR .

Q. How can systematic reviews address gaps in this compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer : Follow PRISMA guidelines:
  • Database selection : Prioritize PubMed, Web of Science, and Embase, excluding non-peer-reviewed sources (e.g., Benchchem) .
  • Risk-of-bias assessment : Use SYRCLE’s tool for animal studies or Cochrane’s RoB 2.0 for clinical trials .

Tables for Key Data

Parameter Method Key Finding Reference
IC50 in MCF-7 cellsMTT assay40 μM (72 hours)
ROS increase (20 μM this compound)DCFH-DA fluorescence2.5-fold vs. control
PI3K/Akt inhibition (8 μM)Western blot60% reduction in p-Akt
Synergy with paclitaxelChou-Talalay CICI = 0.45 (strong synergy)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cajanol
Reactant of Route 2
Cajanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.